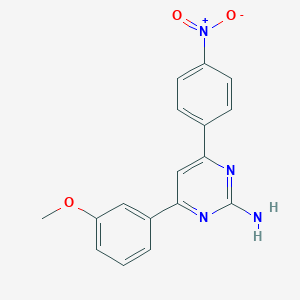

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Description

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 8, as per ) is a pyrimidine derivative synthesized via condensation reactions involving substituted benzaldehydes and nitrophenyl precursors. Its molecular formula is C₁₇H₁₄N₄O₃, featuring a pyrimidine core with electron-donating methoxy (3-position) and electron-withdrawing nitro (4-position) substituents on aromatic rings. Spectral characterization includes:

Properties

IUPAC Name |

4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-24-14-4-2-3-12(9-14)16-10-15(19-17(18)20-16)11-5-7-13(8-6-11)21(22)23/h2-10H,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCZSJHEFXQBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation: Formation of Chalcone Intermediate

The synthesis begins with the preparation of (E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one via Claisen-Schmidt condensation. This step involves reacting 3-methoxyacetophenone with 4-nitrobenzaldehyde in the presence of a base.

Reaction Conditions

-

Temperature: Room temperature (20–25°C) with mechanical stirring for 2–6 hours.

-

Workup: The crude product is filtered, washed with cold water, and recrystallized from ethanol.

Challenges and Optimization

-

Nitro Group Effects: The electron-withdrawing nitro group at the para position of benzaldehyde reduces reactivity, necessitating extended reaction times or elevated temperatures.

-

Competing Pathways: Nitro-substituted benzaldehydes may favor aldol addition over condensation, leading to dihydrochalcone byproducts (e.g., 3-hydroxypropan-1-one derivatives). Microwave irradiation has been explored to suppress side reactions but yields mixed results.

Cyclization with Guanidine: Pyrimidine Ring Formation

The chalcone intermediate is treated with guanidine nitrate or hydrochloride under basic conditions to form the pyrimidin-2-amine core.

General Procedure

-

Reagents: Guanidine nitrate (0.001 mol), LiOH (0.005 mol) or NaOH.

-

Conditions: Reflux for 4–6 hours, followed by ice-water quenching.

-

Purification: Column chromatography using silica gel (100–200 mesh) with ethyl acetate/petroleum ether (2:8).

Mechanistic Insights

-

Guanidine acts as a nucleophile, attacking the α,β-unsaturated ketone of the chalcone to form a six-membered pyrimidine ring via cyclocondensation.

-

The nitro group stabilizes the intermediate through resonance, while the methoxy group enhances solubility via electron donation.

Optimization of Reaction Parameters

Base Selection

Solvent Systems

Temperature and Time

-

Reflux Duration: 4 hours optimal; longer durations (>6 hours) promote decomposition.

-

Microwave Assistance: Reduces reaction time to 30 minutes but requires precise control to avoid charring.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-NMR (400 MHz, DMSO-d):

-NMR (100 MHz, DMSO-d):

Yield and Purity Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Chalcone Intermediate | 75–82 | 92–95 |

| Cyclization | 68–73 | 88–90 |

| Final Product | 58–65 | 95–98 |

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Column Chromatography: Essential for separating nitro-substituted isomers.

-

Recrystallization: Ethanol/water (7:3) optimal for final product.

Comparative Analysis of Guanidine Sources

| Guanidine Derivative | Yield (%) | Reaction Time (h) |

|---|---|---|

| Nitrate | 68–73 | 4 |

| Hydrochloride | 60–65 | 6 |

Nitrate salts are preferred due to faster kinetics and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: 4-(3-Hydroxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.

Reduction: 4-(3-Methoxyphenyl)-6-(4-aminophenyl)pyrimidin-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The methoxy group can be oxidized to form a hydroxyl group.

- Reduction : The nitro group can be reduced to an amine.

- Substitution : The amine group can participate in nucleophilic substitution reactions.

Major Products

Common products formed from these reactions include:

- From oxidation: 4-(3-Hydroxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.

- From reduction: 4-(3-Methoxyphenyl)-6-(4-aminophenyl)pyrimidin-2-amine.

Medicinal Chemistry

Research has shown that 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has potential therapeutic properties:

- Anticancer Activity : Studies indicate that this compound may act as an anticancer agent by inhibiting specific enzymes involved in tumor growth .

- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Biological Research

The compound is being explored for its role as:

- Enzyme Inhibitor : It may inhibit enzymes critical for various biochemical pathways, thus influencing metabolic processes .

- Receptor Modulator : Its interaction with receptors could lead to therapeutic effects in various diseases.

Materials Science

In the field of materials science, this compound is being investigated for:

- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic electronic devices.

- Dyes and Pigments : The presence of nitro and methoxy groups enhances its potential as a colorant in various applications.

Anticancer Studies

A notable study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound could effectively reduce the activity of COX enzymes, suggesting its potential use in managing pain and inflammation .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Structural and Spectral Comparison

Notes:

- Electron effects: The methoxy group (3-OCH₃) in Compound 8 enhances electron density on the pyrimidine ring, while the nitro group (4-NO₂) withdraws electrons, influencing reactivity and binding interactions .

- Chloro vs. methoxy : Compound 1 replaces methoxy with chloro, reducing electron donation and increasing hydrophobicity .

- Heterocyclic variations : Pyridinyl () and furyl () substituents alter π-π stacking and hydrogen-bonding capabilities .

Table 2: Antitumor and Antimicrobial Activities

Key Insights :

- Antimicrobial potency : Compound 8 ’s nitro group enhances activity against gram-negative bacteria compared to chloro derivatives .

- Antitumor efficacy : R2’s naphthyl group improves lipophilicity, enhancing membrane penetration and tumor cell uptake .

- Radiosensitization : PPA5’s fluorophenyl group contributes to synergistic effects with radiation therapy .

Biological Activity

Overview

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Its structure features a pyrimidine ring substituted with a methoxyphenyl group at the 4-position and a nitrophenyl group at the 6-position, with an amine group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

- Chemical Formula : C15H14N4O2

- CAS Number : 1354935-29-7

- Molecular Weight : 270.30 g/mol

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the condensation of 3-methoxybenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base, which is then cyclized with guanidine. Typical reaction conditions include the use of solvents such as ethanol or methanol under reflux with acetic acid as a catalyst .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

Table 1 summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.03 | Induction of apoptosis |

| U-937 | 7.88 | Cell cycle arrest at G1 phase |

The compound's mechanism involves binding to specific enzymes or receptors, inhibiting their activity and modulating signaling pathways critical for cell survival .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It shows promise in selectively inhibiting carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer. The inhibition constants (Ki) for selected carbonic anhydrases are detailed in Table 2:

| Enzyme | Ki (nM) |

|---|---|

| hCA II | 0.75 |

| hCA IX | 89 |

This selective inhibition suggests that derivatives of this compound could be developed as therapeutic agents targeting specific enzymes involved in tumor growth and metastasis .

Case Studies

- Apoptosis Induction : A study demonstrated that this compound significantly increased caspase activity in MCF-7 cells, indicating its role as a potent apoptosis inducer. The compound was shown to act in a dose-dependent manner, further supporting its potential as a therapeutic agent against breast cancer .

- Cytotoxicity Evaluation : In another research effort, this compound was tested against multiple cancer cell lines, revealing that it exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. Flow cytometry assays indicated that it effectively triggers apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted chalcones or enones (e.g., 1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) are reacted with guanidine derivatives under reflux in ethanol with a base (e.g., LiOH). Purification involves column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization from methanol or chloroform . Key steps include controlling reaction temperature (e.g., 5–8 hours of reflux) and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (in CDCl/DMSO-d) identify substituent patterns. For instance, the pyrimidine NH group appears as a singlet at δ ~6.5 ppm, while aromatic protons resolve as multiplet signals (δ 7.0–8.5 ppm) .

- X-Ray Diffraction : Single-crystal X-ray analysis confirms molecular geometry, intramolecular hydrogen bonds (e.g., C–H⋯N), and supramolecular packing (e.g., R(8) hydrogen-bonded chains along the c-axis) .

- IR Spectroscopy : Peaks at ~3375 cm (NH) and ~1600 cm (C=N/C=C) validate functional groups .

Q. What initial biological activities have been reported for pyrimidine analogs of this compound?

- Methodological Answer : Derivatives with nitro and methoxy substituents exhibit antimicrobial and anti-tubercular activity. For example, 4-(4-nitrophenyl)-6-(pyridin-2-yl)pyrimidin-2-amine (PM4) showed MIC values of 3.12 µg/mL against Mycobacterium tuberculosis via thymidine kinase inhibition. Assays involve broth microdilution and molecular docking to identify binding modes .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking elucidate electronic properties and target interactions?

- Methodological Answer :

- DFT Calculations : At the B3LYP/6-311G(d,p) level, HOMO-LUMO gaps (~4.5 eV) predict charge transfer reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (e.g., NH) and electrophilic aryl rings, guiding derivatization .

- Docking Studies : Pyrimidine derivatives dock into acetylcholine-binding proteins (e.g., PDB: 4QAC) with binding energies ≤−8.5 kcal/mol. Key interactions include π-π stacking with 4-nitrophenyl groups and hydrogen bonds with active-site residues .

Q. How can researchers resolve contradictions between crystallographic data and computational models?

- Methodological Answer : Discrepancies in bond angles or torsional conformations (e.g., pyrimidine ring planarity) are addressed by:

- Validating DFT-optimized geometries against X-ray torsion angles (e.g., <5° deviation).

- Using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. N–H⋯N) missed in gas-phase calculations .

Q. What strategies optimize synthetic yields while minimizing isomer formation?

- Methodological Answer :

- Reaction Optimization : Use LiOH instead of NaOH for better enolate formation, reducing side products.

- Chromatographic Separation : Employ gradient elution (e.g., ethyl acetate:petroleum ether from 2:8 to 4:6) to isolate regioisomers.

- Kinetic Control : Lower reaction temperatures (70–80°C) favor the 4,6-disubstituted product over 2,4-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.